Ethyl 2-(7-fluoroindolin-3-yl)acetate
Description
Ethyl 2-(7-fluoroindolin-3-yl)acetate is a fluorinated indoline derivative characterized by a fluoro substituent at the 7-position of the indoline ring and an ethyl acetate group at the 3-position.
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
ethyl 2-(7-fluoro-2,3-dihydro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H14FNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,8,14H,2,6-7H2,1H3 |
InChI Key |
CTJROVUVUGDRPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CNC2=C1C=CC=C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(7-fluoroindolin-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Ethyl 2-(7-fluoroindolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.
Scientific Research Applications
Ethyl 2-(7-fluoroindolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-fluoroindolin-3-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 7-fluoro substitution in the target compound contrasts with 4-fluoro in Ethyl 2-(4-fluoro-3-indolyl)-2-oxoacetate , which may alter electronic properties and binding interactions.
- Core Structure : Indoline derivatives (saturated rings) exhibit distinct conformational flexibility compared to indole analogs (unsaturated), affecting pharmacokinetics .
Physicochemical Properties
- IR Spectroscopy : The target compound’s ester carbonyl is expected near 1685–1720 cm⁻¹, aligning with analogs like Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate (1685 cm⁻¹) .
- Solubility : Fluorination increases lipid solubility compared to hydroxylated derivatives (e.g., 4-hydroxyphenethyl acetates in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
